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molecular formula C6H3BrIN3 B1519789 2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine CAS No. 875781-44-5

2-Bromo-7-iodo-5H-pyrrolo[2,3-B]pyrazine

Cat. No. B1519789
M. Wt: 323.92 g/mol
InChI Key: ULGMTONBTOMHOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008298B2

Procedure details

1.5 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine (7.57 mmol, 1 eq) was dissolved in 20 ml of N,N-dimethylformamide. 1.27 g of crushed potassium hydroxide pellets (22.7 mmol, 3 eq) were then added and the mixture was stirred for 10 min. The reaction flask was cooled in an ice bath and 1.92 g of iodine (7.57 mmol, 1 eq) was added in several portions over 1 hr. After 30 min. more the reaction was complete and about 10 ml 1M sodium thiosulfate solution, water and ethyl acetate were added. The layers were separated and the aqueous layer was extracted with ethyl acetate two times more. The combined ethyl acetate layers were washed with water and saturated sodium chloride solution, and then dried over sodium sulfate. After filtration and evaporation of solvent 2.4 g of solid (97%) was obtained and used directly in the next reaction.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[OH-].[K+].[I:13]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>CN(C)C=O.C(OCC)(=O)C.O>[Br:1][C:2]1[N:3]=[C:4]2[C:10]([I:13])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1N=C2C(=NC1)NC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
1.92 g
Type
reactant
Smiles
II
Step Four
Name
sodium thiosulfate
Quantity
10 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction flask was cooled in an ice bath
WAIT
Type
WAIT
Details
After 30 min. more the reaction was complete
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate two times more
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and evaporation of solvent 2.4 g of solid (97%)
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
used directly in the next reaction

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
BrC=1N=C2C(=NC1)NC=C2I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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